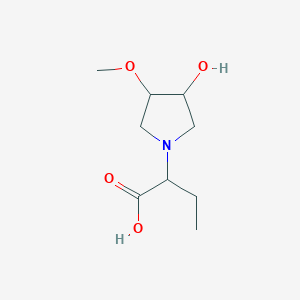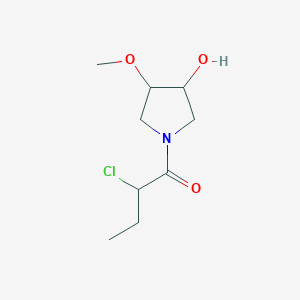![molecular formula C9H11BrN2O B1477743 7-ブロモ-2,3-ジヒドロベンゾ[f][1,4]オキサゼピン-4(5H)-アミン CAS No. 2091652-07-0](/img/structure/B1477743.png)
7-ブロモ-2,3-ジヒドロベンゾ[f][1,4]オキサゼピン-4(5H)-アミン
説明
The compound “7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine” is a derivative of the 1,4-benzoxazepine class . These compounds have been synthesized and evaluated for their anticonvulsant and hypnotic effects .
Synthesis Analysis
The synthesis of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones, which includes our compound of interest, has been reported . A series of these compounds were synthesized and their anticonvulsant effect and neurotoxicity were evaluated . Another study reported the regioselective synthesis of 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids via a copper(I) catalyzed one-pot reaction .科学的研究の応用
抗痙攣活性
“7-ブロモ-2,3-ジヒドロベンゾ[f][1,4]オキサゼピン-4(5H)-アミン”に関連する一連の化合物が合成され、抗痙攣効果について評価されています。 これらの研究では、通常、マウスの最大電気ショック(MES)試験を行い、化合物の発作予防効果を調べます .
抗菌用途
1,4-ベンゾキサジンファミリー内の化合物(問題の化合物と同様の構造を持つ)は、抗菌特性を示しています。 これは、新しい抗生物質や抗菌剤の開発の可能性を示唆しています .
抗がん特性
一部の1,4-ベンゾキサジン誘導体は、抗がん活性を示しています。 これは、”7-ブロモ-2,3-ジヒドロベンゾ[f][1,4]オキサゼピン-4(5H)-アミン”ががん治療における潜在的な用途、または新しい抗がん剤の開発のためのリード化合物として探求できることを示しています .
抗血栓効果
抗血栓活性は、関連する化合物が研究されてきたもう1つの分野です。 この用途は、脳卒中や心臓発作につながる可能性のある血栓の予防に不可欠です .
神経保護効果
抗痙攣薬の試験と並行して行われることが多い神経毒性評価を考慮すると、”7-ブロモ-2,3-ジヒドロベンゾ[f][1,4]オキサゼピン-4(5H)-アミン”が神経保護効果をもたらす可能性があります .
セロトニン受容体拮抗作用
一部の誘導体は、5-HT6受容体拮抗薬として作用することが知られています。 この用途は、アルツハイマー病や統合失調症などの神経疾患の治療に関連しています .
カリウムチャネルオープナー
膀胱選択的なカリウムチャネルオープナーとして作用する能力は、関連する化合物に見られるもう1つの用途です。 これは、尿失禁の治療に役立ちます .
ドーパミンアゴニズム
ドーパミンアゴニストは、パーキンソン病やドーパミンレベルの低い他の障害の治療に使用されます。 関連する化合物は、この活性を示しており、”7-ブロモ-2,3-ジヒドロベンゾ[f][1,4]オキサゼピン-4(5H)-アミン”の潜在的な研究分野を示唆しています .
作用機序
Target of Action
Similar compounds have been found to exhibit anticonvulsant activities , suggesting that this compound may also target neuronal pathways involved in seizure activity.
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in neuronal activity that result in its anticonvulsant effects .
Biochemical Pathways
Given its potential anticonvulsant activity, it may influence pathways related to neuronal excitability and seizure activity .
Result of Action
Based on its potential anticonvulsant activity, it may influence neuronal activity and potentially reduce seizure activity .
生化学分析
Biochemical Properties
7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with enzymes such as acetylcholinesterase, inhibiting its activity and thereby increasing the levels of acetylcholine in the synaptic cleft . This interaction is crucial for its potential use in treating neurological disorders. Additionally, 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine has been shown to bind to various proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine on cells are diverse. It has been observed to influence cell signaling pathways, particularly those involved in neuronal activity. By modulating the levels of neurotransmitters, this compound can affect gene expression and cellular metabolism . Studies have shown that 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine can induce changes in the expression of genes related to synaptic plasticity and neuroprotection . These effects are particularly relevant in the context of neurodegenerative diseases.
Molecular Mechanism
At the molecular level, 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine exerts its effects through several mechanisms. It binds to acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . This inhibition is achieved through the formation of a stable complex with the enzyme, preventing the breakdown of acetylcholine. Additionally, 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine interacts with other biomolecules, such as receptors and ion channels, modulating their activity and influencing cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine can maintain its neuroprotective effects, suggesting its potential for chronic treatment applications
Dosage Effects in Animal Models
The effects of 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit anticonvulsant and neuroprotective effects without significant toxicity . At higher doses, some adverse effects, such as sedation and motor impairment, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels within the body .
Transport and Distribution
The transport and distribution of 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Once inside the cells, 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is critical for its function. The compound is primarily localized in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with various biomolecules and its ability to modulate cellular processes .
特性
IUPAC Name |
7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-1-2-9-7(5-8)6-12(11)3-4-13-9/h1-2,5H,3-4,6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHFQKDWEOTQTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1N)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


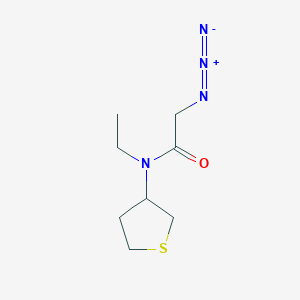

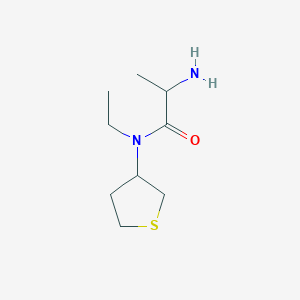
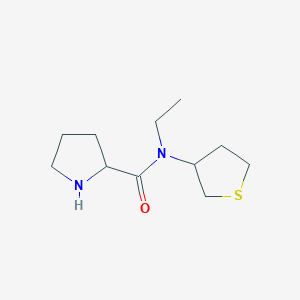
![9-Hydroxy-6-oxa-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1477666.png)
![2-Chloro-1-(4-hydroxy-1-oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-one](/img/structure/B1477667.png)
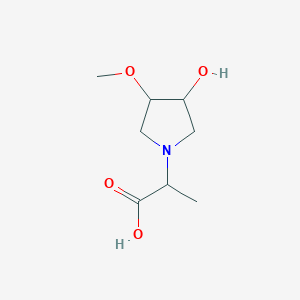

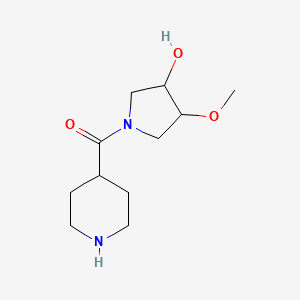

![2-(9-Hydroxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1477677.png)
